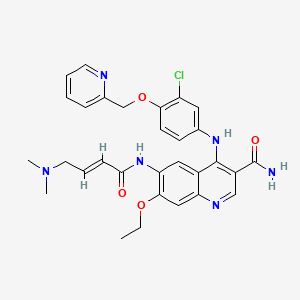

Neratinib Impurity XA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

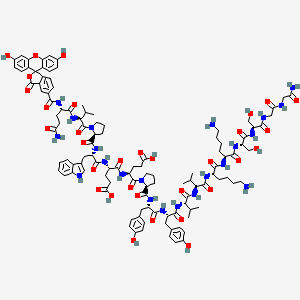

Neratinib Impurity XA is a chemical compound associated with the synthesis and degradation of Neratinib, a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. This impurity is often studied to understand the stability, efficacy, and safety of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neratinib Impurity XA involves several steps, including the use of various reagents and catalysts. One common method involves the Wittig–Horner reaction, which is a classic method to obtain alkenes by reacting phosphonates with carbonyl compounds . This reaction is used to synthesize the side chains of Neratinib, which can lead to the formation of impurities like this compound.

Industrial Production Methods

Industrial production of Neratinib and its impurities involves high-performance liquid chromatography (HPLC) to separate and identify related substances. The process includes maintaining specific conditions such as temperature, pH, and the use of solvents like acetonitrile .

Chemical Reactions Analysis

Types of Reactions

Neratinib Impurity XA can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

Neratinib Impurity XA is extensively studied in scientific research for various applications:

Chemistry: Used to understand the stability and degradation pathways of Neratinib.

Biology: Studied for its effects on cellular processes and potential biological activity.

Medicine: Investigated for its role in the safety and efficacy of Neratinib as a pharmaceutical product.

Industry: Used in quality control and regulatory compliance to ensure the purity of Neratinib

Mechanism of Action

Neratinib Impurity XA, like Neratinib, may interact with tyrosine kinases, although its specific mechanism of action is less well-defined. Neratinib itself binds to and irreversibly inhibits epidermal growth factor receptor (EGFR), HER2, and HER4, preventing autophosphorylation of tyrosine residues and reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.

Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2.

Erlotinib: Primarily targets EGFR and is used in the treatment of non-small cell lung cancer.

Uniqueness

Neratinib Impurity XA is unique in its specific formation during the synthesis and degradation of Neratinib. Its study helps in understanding the stability and safety profile of Neratinib, making it crucial for pharmaceutical development and quality control .

Properties

CAS No. |

1376619-98-5 |

|---|---|

Molecular Formula |

C30H31ClN6O4 |

Molecular Weight |

575.1 g/mol |

IUPAC Name |

4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-7-ethoxyquinoline-3-carboxamide |

InChI |

InChI=1S/C30H31ClN6O4/c1-4-40-27-16-24-21(15-25(27)36-28(38)9-7-13-37(2)3)29(22(17-34-24)30(32)39)35-19-10-11-26(23(31)14-19)41-18-20-8-5-6-12-33-20/h5-12,14-17H,4,13,18H2,1-3H3,(H2,32,39)(H,34,35)(H,36,38)/b9-7+ |

InChI Key |

DOKHWOSCUNXBRY-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)/C=C/CN(C)C |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)

![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)

![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)